molecular formula C11H17ClN2 B13331935 4-Chloro-5,6-dimethyl-2-neopentylpyrimidine

4-Chloro-5,6-dimethyl-2-neopentylpyrimidine

Cat. No.: B13331935
M. Wt: 212.72 g/mol
InChI Key: CWIAYQBJCVLKQM-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-2-neopentylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-dimethyl-2-neopentylpyrimidine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine with neopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dimethyl-2-neopentylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as DMF or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5,6-dimethyl-2-neopentylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5,6-dimethyl-2-neopentylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine, methyl, and neopentyl groups can influence its binding affinity and specificity, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its mode of action fully.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-5,6-dimethylpyrimidine: Similar structure but with an amino group instead of a neopentyl group.

    4,6-Dichloro-2-methylthiopyrimidine: Contains two chlorine atoms and a methylthio group.

    2-Chloro-4-methylpyrimidine: Lacks the neopentyl and additional methyl groups.

Uniqueness

4-Chloro-5,6-dimethyl-2-neopentylpyrimidine is unique due to the presence of the neopentyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other pyrimidine derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

4-chloro-2-(2,2-dimethylpropyl)-5,6-dimethylpyrimidine

InChI

InChI=1S/C11H17ClN2/c1-7-8(2)13-9(14-10(7)12)6-11(3,4)5/h6H2,1-5H3

InChI Key

CWIAYQBJCVLKQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)CC(C)(C)C)C

Origin of Product

United States

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